molecular formula C13H14O8 B15095243 (3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate

(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate

Cat. No.: B15095243
M. Wt: 298.24 g/mol
InChI Key: XDFVRGIAOTYYJE-UHFFFAOYSA-N
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Description

(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate is an organic compound belonging to the class of m-methoxybenzoic acids and derivatives. These compounds are characterized by the presence of a methoxy group at the 3-position of the benzene ring . This compound is notable for its unique structure, which includes both a benzoate ester and a dihydroxy oxolane moiety.

Preparation Methods

The synthesis of (3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with (3,4-dihydroxy-5-oxooxolan-3-yl)methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and hydroxy groups on the benzene ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of hydrogen atoms from its hydroxy groups, neutralizing reactive oxygen species and preventing cellular damage .

Properties

IUPAC Name

(3,4-dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O8/c1-19-9-4-7(2-3-8(9)14)11(16)20-5-13(18)6-21-12(17)10(13)15/h2-4,10,14-15,18H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFVRGIAOTYYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2(COC(=O)C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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